molecular formula C5H8FN B6329093 Ethyl 2-Fluoroacrylate CAS No. 1260504-64-0

Ethyl 2-Fluoroacrylate

Cat. No.: B6329093
CAS No.: 1260504-64-0
M. Wt: 101.12 g/mol
InChI Key: ZGRFFGFMUZGMGJ-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoroacrylate is a useful research compound. Its molecular formula is C5H8FN and its molecular weight is 101.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Fluoro-2,2-dimethylpropionitrile is 101.064077422 g/mol and the complexity rating of the compound is 97.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,2-dimethylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c1-5(2,3-6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRFFGFMUZGMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Research Trajectory of Fluoroacrylate Monomers

Fluoroacrylate monomers are a class of compounds that have become indispensable in polymer chemistry. The incorporation of fluorine atoms into acrylate-based polymers leads to materials with a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and specific optical characteristics. researchgate.netresearchgate.net These attributes are a direct result of the high electronegativity of fluorine and the strength of the carbon-fluorine bond. researchgate.net

The research trajectory of fluoroacrylate monomers has been driven by the demand for high-performance materials in various industrial and technological sectors. Initially, the focus was on long-chain perfluoroalkyl acrylates, which demonstrated excellent water and oil repellency. researchgate.net However, environmental and health concerns associated with these long-chain compounds have shifted the research focus towards shorter-chain fluoroacrylates and other fluorinated monomers that offer a more favorable toxicological profile. researchgate.net This has led to the development of novel fluorinated monomers and polymers with tailored properties for specific applications. acs.org

Historical Context of Ethyl 2 Fluoroacrylate Research

The exploration of ethyl 2-fluoroacrylate and its polymerization began as part of the broader investigation into fluoro-containing organic compounds. Early research focused on developing viable synthetic routes to produce this monomer with high purity and yield. google.comgoogle.com Various methods have been explored, including the reaction of 2-fluoroacetic acid ester with formaldehyde (B43269) followed by dehydration, and synthesis from 2-fluoropropionic acid esters. google.com The development of more efficient and environmentally friendly synthesis methods remains an active area of research. google.comgoogle.com

The polymerization of this compound and the characterization of its resulting polymer, poly(this compound), have been key areas of investigation. Researchers have studied its polymerization kinetics, including the determination of absolute rate constants for propagation and termination. researchgate.net This fundamental understanding is crucial for controlling the polymerization process and tailoring the properties of the final polymer.

Scope and Objectives of Current Research on Ethyl 2 Fluoroacrylate

Established Synthetic Methodologies

Several conventional methods for the synthesis of this compound have been established, each with its own set of advantages and limitations. These routes typically involve esterification, dehydration, or fluorination and elimination reactions.

Esterification Reactions of 2-Fluoroacrylic Acid

The direct esterification of 2-fluoroacrylic acid with ethanol (B145695) is a straightforward approach to obtaining this compound. This acid-catalyzed reaction is typically carried out in the presence of a strong mineral acid, such as sulfuric acid. researchgate.net The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by ethanol. Subsequent deprotonation and elimination of water yield the desired ester. The kinetics of the esterification of acrylic acid with ethanol have been studied, providing insights into the reaction mechanism and optimization of reaction conditions. researchgate.net

A variation of this method involves the initial synthesis of 2-fluoroacrylic acid from 2-fluoroacrylaldehyde. The aldehyde can be oxidized to the carboxylic acid using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a ferric chloride catalyst, with reported yields of up to 92%. google.comgoogleapis.com The resulting 2-fluoroacrylic acid is then esterified. For instance, reacting 2-fluoroacrylic acid with thionyl chloride followed by the dropwise addition of methanol (B129727) can produce mthis compound with a yield of 93%. googleapis.comgoogleapis.com Similarly, using concentrated sulfuric acid as a catalyst for the reaction between 2-fluoroacrylic acid and methanol has yielded mthis compound in 89% yield. google.com

ReactantsCatalyst/ReagentProductYield
2-Fluoroacrylic Acid, EthanolSulfuric AcidThis compoundVaries
2-Fluoroacrylaldehyde, m-CPBA-2-Fluoroacrylic Acid92% google.comgoogleapis.com
2-Fluoroacrylaldehyde, H₂O₂Ferric Trichloride2-Fluoroacrylic Acid90% googleapis.com
2-Fluoroacrylic Acid, Thionyl Chloride, Methanol-Mthis compound93% googleapis.comgoogleapis.com
2-Fluoroacrylic Acid, MethanolConcentrated Sulfuric AcidMthis compound89% google.com

Dehydration Routes from Fluoroacetate (B1212596) Derivatives

Another established pathway involves the reaction of fluoroacetate derivatives with formaldehyde, followed by a dehydration step. googleapis.comgoogleapis.com For example, ethyl 2-fluoroacetate can react with formaldehyde in an addition reaction, which often requires cryogenic temperatures and a basic reagent. googleapis.comgoogleapis.com The resulting intermediate then undergoes dehydration to form this compound. However, a significant drawback of this method is the high toxicity of ethyl 2-fluoroacetate. googleapis.comgoogleapis.com

Fluorination and Elimination Approaches (e.g., from 2-Chloropropionate or 2-Bromopropionate)

Syntheses starting from more readily available 2-halopropionates, such as ethyl 2-chloropropionate or ethyl 2-bromopropionate, are also common. googleapis.comgoogleapis.com One such method involves the fluorination of ethyl 2-chloropropionate, followed by bromination and subsequent elimination to yield this compound. googleapis.comgoogleapis.com This process often requires stoichiometric amounts of N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). googleapis.comgoogleapis.com

A process for preparing 2-fluoroacrylic esters from 2-fluoropropionic esters has been developed. google.com This involves a bromination step using a nitrogen-bromine bond-containing brominating agent like NBS, followed by an elimination reaction. google.com The conversion rate to this compound has been reported to be 100% by gas chromatography. google.com The synthesis of ethyl 2-bromopropionate itself can be achieved through the esterification of 2-bromopropionic acid with ethanol.

The preparation of 2-fluoropropionate can be achieved by reacting 2-chloropropionate with hydrogen fluoride (B91410) in the presence of a catalyst. google.com This fluorinated intermediate can then be converted to the final product.

Starting MaterialKey ReagentsIntermediateFinal Product
Ethyl 2-chloropropionateFluorinating agent, NBS, DBUEthyl 2-bromo-2-fluoropropionateThis compound googleapis.comgoogleapis.com
2-Fluoropropionic esterNBS2-Bromo-2-fluoropropionic ester2-Fluoroacrylic ester google.com
Ethyl 2-chloropropionateHydrogen fluoride, catalystEthyl 2-fluoropropionate- google.com

Novel and Evolving Synthetic Strategies

To address some of the limitations of established methods, such as the use of toxic reagents and harsh reaction conditions, novel synthetic strategies are continuously being explored. These new approaches often focus on improving efficiency, safety, and environmental friendliness.

Cyclopropane-Intermediate Pathways for 2-Fluoroacrylates

A multi-step synthesis involving a cyclopropane (B1198618) intermediate has been developed for the preparation of 2-fluoroacrylates. googleapis.com This pathway begins with the addition reaction of a vinyl ether with dichloromonofluoromethane to form a substituted cyclopropane. googleapis.com This cyclopropane intermediate is then reacted with an alcohol under basic conditions to yield an acetal, which is subsequently hydrolyzed under acidic conditions to produce 2-fluoroacrylaldehyde. googleapis.com Alternatively, the cyclopropane can be directly hydrolyzed with water under heating. googleapis.com The resulting 2-fluoroacrylaldehyde is then oxidized to 2-fluoroacrylic acid, which is finally esterified to the desired 2-fluoroacrylate. googleapis.com This method is notable for its potential for improved environmental friendliness and product selectivity. googleapis.com

Acrylate-Epoxide Based Syntheses of Related Fluoroacrylates

Research into the synthesis of related fluoroacrylates has explored pathways involving acrylate-epoxide intermediates. While not a direct synthesis of this compound, these methods provide valuable insights into the chemistry of fluorinated acrylates. For example, fluorinated acrylate polymers have been synthesized through the esterification of [N-methyl-perfluorobutane-1-sulfonamide]ethyl alcohol with acryloyl chloride. researchgate.net

Another approach involves the hydrosilylation of a fluoroalkyl acrylate with an epoxy-group-modified polysiloxane. mdpi.com Furthermore, the epoxidation of α,β-unsaturated esters containing fluorine has been achieved using sodium hypochlorite (B82951) pentahydrate, offering a milder alternative to other methods. beilstein-journals.org The resulting 2,3-epoxypropanoates can then undergo ring-opening reactions with various nucleophiles. beilstein-journals.org These epoxide-based strategies highlight the versatility of functionalized acrylates in synthesizing a range of fluorinated compounds.

Utility of Halogenated Acetates (e.g., Ethyl Dibromofluoroacetate) in Fluoroacrylate Synthesis

The synthesis of fluoroacrylates, including this compound, frequently employs halogenated acetates as key starting materials. These precursors, particularly those containing bromine and fluorine, offer a versatile entry point to the target molecule through various chemical transformations. One of the prominent methods involves the use of ethyl bromofluoroacetate in Reformatsky-type reactions.

The Reformatsky reaction is an organic reaction that condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.orgvedantu.com The organozinc reagent, also known as a 'Reformatsky enolate', is generated by treating an alpha-halo ester with zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like nucleophilic addition to the ester group. wikipedia.org

In the context of this compound synthesis, α-fluoro-β-keto esters can be synthesized through a Reformatsky reaction between an aromatic aldehyde and ethyl bromofluoroacetate, followed by an oxidation step. alaska.edu While this provides the carbon skeleton, further steps would be required to introduce the double bond characteristic of the acrylate.

A more direct route involves the dehydrobromination of 2-bromo-2-fluoropropionic esters. For instance, ethyl 2-bromo-2-fluoropropionate can be converted to this compound. google.com This process often involves a bromination step on a precursor like ethyl 2-fluoropropionate using a brominating agent such as N-bromosuccinimide (NBS), followed by an elimination reaction. google.com The dehydrobromination is typically carried out in the presence of a base. google.comgoogleapis.com To prevent polymerization of the final product, a polymerization inhibitor like phenothiazine, hydroquinone, or 2,6-di-tert-butyl-4-methylphenol (BHT) is often added during the reaction or subsequent distillation purification. google.comgoogleapis.com

The table below summarizes typical conditions for the synthesis of 2-fluoroacrylic esters from halogenated precursors.

PrecursorReagentsConditionsProductYieldReference
Ethyl 2-bromo-2-fluoropropionateN,N-dimethylformamide-This compound100% conversion google.com
Ethyl 2-fluoropropionateN-bromosuccinimide (NBS), Benzoyl peroxide (BPO), Bromine (Br₂)Carbon tetrachloride, refluxEthyl 2-bromo-2-fluoropropionate74% conversion google.com
Methyl 2-bromo-2-fluoropropionate1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)N,N-dimethylformamideMthis compound- googleapis.com
Ethyl chloroacetatePotassium fluoride, N-hexadecyl-N,N,N-trimethylammonium bromideSulfolane, 120-165°C, 2hEthyl fluoroacetate83.5% chemicalbook.com

Derivations from Fluoro-β-Keto Esters and Fluoromalonate Esters

Alternative synthetic strategies for producing this compound involve the use of fluoro-β-keto esters and fluoromalonate esters as starting materials. These methods provide different pathways to the target molecule, often leveraging the inherent reactivity of these functionalized precursors.

One documented approach involves the synthesis from a 2-fluoromalonic acid ester. google.com This method consists of an addition reaction between the 2-fluoromalonic acid ester and formaldehyde under basic conditions. google.com The resulting intermediate then undergoes dehydration and decarboxylation to yield the desired 2-fluoroacrylate product. google.com However, it has been noted that this route can be associated with relatively high raw material costs and may not be the most atom-economical process. google.com

The synthesis of α-fluoro-β-keto esters themselves can be achieved via a Claisen condensation of two different esters. pdx.edu For example, ethyl 1,1,1-trifluoroacetoacetate is produced by the reaction of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297) in the presence of sodium wire. pdx.edu Another route to α-fluoro-β-keto esters is through the reaction of ethyl fluoroacetate with a ketone, such as the formation of ethyl-2-methyl-2-hydroxyl-3-fluorobutyrate from ethyl fluoroacetate and acetone. pdx.edu More recently, methods using magnesium chloride and triethylamine (B128534) for the synthesis of α-fluoro β-keto esters have also been reported. researchgate.net Once formed, these fluoro-β-keto esters can serve as precursors to this compound, although the specific subsequent reaction steps are not detailed in the provided search results.

The following table outlines a synthetic pathway starting from a fluoromalonate ester.

Starting MaterialReagentsKey StepsProductNotesReference
2-Fluoromalonic acid esterFormaldehyde, BaseAddition, Dehydration, Decarboxylation2-FluoroacrylateHigh raw material cost, not atom-economical google.com

Mechanistic Studies of this compound Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. For the pathways discussed, the underlying mechanisms involve well-established organic reactions.

The Reformatsky reaction, used in the synthesis of β-hydroxy esters from α-halo esters, proceeds through the formation of an organozinc intermediate. wikipedia.orgvedantu.com The reaction mechanism can be described as follows:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form a Reformatsky reagent, which is essentially a zinc enolate. wikipedia.org

Dimerization: These reagents can form cyclic eight-membered dimers in the solid state, as observed in the crystal structures of the THF complexes of ethyl bromozincacetate and tert-butyl bromozincacetate. wikipedia.org

Coordination and Transition State: The oxygen of a carbonyl compound (aldehyde or ketone) coordinates to the zinc atom, leading to a six-membered chair-like transition state. wikipedia.org

Carbon-Carbon Bond Formation: A rearrangement occurs where the zinc atom shifts to the carbonyl oxygen, and a new carbon-carbon bond is formed between the α-carbon of the ester and the carbonyl carbon. wikipedia.org

Acid Workup: An acidic workup protonates the oxygen, removing the zinc to yield the final β-hydroxy ester and zinc(II) salts. wikipedia.org

In the synthesis of this compound from ethyl 2-bromo-2-fluoropropionate, the key step is a dehydrobromination reaction. google.comgoogleapis.com This is typically an elimination reaction, often following an E2 (bimolecular elimination) mechanism, especially when a strong, non-hindered base is used. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously, the bromide ion leaves, resulting in the formation of a double bond.

For the synthesis from 2-fluoromalonic acid esters, the mechanism involves a base-catalyzed addition to formaldehyde (a form of aldol (B89426) addition), followed by an elimination of water (dehydration) and subsequent removal of a carboxyl group (decarboxylation) to form the acrylate product. google.com

Electrophilic and Nucleophilic Characterizations in Reaction Systems

The reactivity of this compound is dictated by the electronic properties of the molecule. The presence of the electron-withdrawing fluorine atom at the α-position and the carbethoxy group makes the double bond electron-deficient. This deficiency renders the molecule susceptible to attack by nucleophiles.

Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles. In the context of fluorinated substrates, these reactions provide a direct pathway to more complex organofluorine compounds. For example, the Michael addition of a fluorinated nucleophile to this compound would result in a product containing multiple fluorine atoms, a structural motif of interest in medicinal and materials chemistry. The reaction of ethyl cyanoacrylate, a related compound, via Michael addition highlights the electrophilicity of such systems. researchgate.net

Table 1: Michael Addition with this compound

Nucleophile Product
Nu:⁻ Nu-CH₂-CHF-COOEt

Note: This table represents a generalized Michael addition reaction.

This compound serves as a competent dienophile and dipolarophile in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. nih.gov

Diels-Alder Reactions: As an electron-deficient alkene, this compound readily participates in Diels-Alder reactions with electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.com These [4+2] cycloadditions are a powerful tool for constructing six-membered rings containing a fluorine atom with high stereocontrol. organic-chemistry.orgbeilstein-journals.org The reaction is facilitated by the electron-withdrawing nature of the substituents on the dienophile, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The reaction can be reversible at high temperatures, a phenomenon known as the retro-Diels-Alder reaction. masterorganicchemistry.com

1,3-Dipolar Cycloadditions: this compound also engages in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and ylides. wikipedia.org These reactions provide access to a variety of five-membered heterocyclic compounds. For instance, the reaction with azides can yield triazoles, and with nitrile imines can lead to the formation of functionalized thiadiazoles. nih.govrsc.org The regioselectivity of these reactions is a key aspect, often leading to specific isomers. wikipedia.org

Regioselectivity and Stereoselectivity in Organic Transformations

The presence of the fluorine atom significantly influences the regioselectivity and stereoselectivity of reactions involving this compound. wikipedia.org

Regioselectivity: In addition reactions, the nucleophile typically attacks the β-carbon, which is the more electrophilic position due to the combined electron-withdrawing effects of the fluorine and the ester group. wikipedia.org In cycloaddition reactions, the orientation of the reactants is governed by both electronic and steric factors, often leading to a high degree of regioselectivity. wikipedia.orgscispace.comnih.gov For example, in 1,3-dipolar cycloadditions, the regiochemical outcome is dictated by the frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.org

Stereoselectivity: The stereochemical outcome of cycloaddition reactions is also a critical feature. In Diels-Alder reactions, the endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org The development of stereoselective methods, such as the synthesis of α-fluoroacrylate-substituted β-lactams, highlights the ability to control the spatial arrangement of atoms in the products. acs.org Diastereoselective 1,3-dipolar cycloadditions have also been developed to synthesize complex polycyclic systems with high control over the stereochemistry. nih.gov

Table 2: Stereochemical Outcomes in Cycloaddition Reactions

Reaction Type Favored Product (Kinetic Control) Key Influencing Factor
Diels-Alder endo-isomer Secondary Orbital Interactions
1,3-Dipolar Cycloaddition Diastereomerically enriched products Substrate and catalyst control

Other Significant Reaction Pathways in Organic Synthesis

Beyond addition and cycloaddition reactions, this compound and its derivatives can participate in other important transformations. For example, polymers derived from mthis compound, a closely related compound, exhibit interesting mechanical and optical properties. wikipedia.org The reactivity of the ester group allows for transformations such as hydrolysis and transesterification to access other derivatives. Furthermore, the double bond can be subjected to other electrophilic addition reactions, such as halogenation, although these are less common due to the electron-deficient nature of the alkene. nih.gov The compound also serves as a precursor in the synthesis of other valuable fluorinated intermediates. orgsyn.org

Polymerization Science of Ethyl 2 Fluoroacrylate and Its Derivatives

Homopolymerization Mechanisms and Kinetics

The homopolymerization of ethyl 2-fluoroacrylate (EFA) proceeds via mechanisms characteristic of vinyl monomers, with free radical polymerization being a primary method for creating high molecular weight polymers. The kinetics of this process—encompassing the rates of initiation, propagation, and termination—are governed by the reactivity of the monomer and the growing polymer radical, both of which are significantly influenced by the presence of the α-fluoro substituent.

Free Radical Polymerization

The initiation of free radical polymerization is a two-step process. uc.edu First, an initiator molecule undergoes homolytic cleavage, typically induced by heat or light, to form two highly reactive radical species. fujifilm.comlibretexts.org Common thermal initiators include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides like benzoyl peroxide (BPO). libretexts.orguc.edu

In the second step, this initiating radical adds across the carbon-carbon double bond of a monomer molecule, transferring the radical center to the monomer and thus creating an active monomeric radical. fujifilm.com This newly formed radical begins the propagation stage.

The effectiveness of an initiator is quantified by its initiator efficiency (f), which represents the fraction of radicals generated from the initiator that successfully start a polymer chain. uc.eduethz.ch The value of f is typically less than unity, often ranging from 0.5 to 1.0, because some radicals may be lost to side reactions or recombination before they can react with a monomer. ethz.ch While specific initiator efficiency values for the polymerization of this compound are not extensively documented, the general principles apply, and the efficiency would depend on the specific initiator, solvent, and temperature conditions used. kit.edu

Propagation is the step in which the polymer chain grows rapidly by the sequential addition of monomer molecules to the active radical end of the growing chain. fujifilm.comuc.edu The rate of this step is described by the propagation rate constant, kp.

The determination of absolute rate constants for propagation is crucial for understanding and controlling the polymerization process. The IUPAC-recommended method for measuring kp is pulsed laser polymerization coupled with size-exclusion chromatography (PLP-SEC). cmu.edumdpi.comresearchgate.net This technique uses a pulsed laser to create a narrow distribution of polymer chains, the analysis of which allows for a precise calculation of kp. cmu.edu

For ethyl α-fluoroacrylate (EFA), the absolute rate constants for propagation (kp) and termination (kt) were determined in bulk at 30°C using the rotating sector method. afinitica.com The propagation rate constant for EFA was found to be significantly lower than that of non-fluorinated methyl acrylate (B77674) (MA) and ethyl acrylate (EA), but higher than that of methyl methacrylate (B99206) (MMA). This highlights the electronic and steric effects of the α-fluoro substituent on the reactivity of the monomer and the propagating radical.

MonomerAbbreviationk_p (L·mol⁻¹·s⁻¹) at 30°Ck_t x 10⁻⁷ (L·mol⁻¹·s⁻¹) at 30°C
Methyl AcrylateMA20900.18
Ethyl AcrylateEA23200.17
Ethyl α-Fluoroacrylate EFA 407 12.3
Ethyl α-ChloroacrylateECA16002.5
Ethyl α-CyanoacrylateECNA161040.4
Methyl MethacrylateMMA2991.15

This table presents comparative kinetic data for various α-substituted acrylic esters, based on findings from a study using the rotating sector method. afinitica.com

Termination is the final stage of polymerization, where the growth of a polymer chain is stopped by the deactivation of the radical center. open.edu This typically occurs through bimolecular reactions between two growing polymer radicals. ethz.ch There are two primary mechanisms for termination:

Combination (or Coupling): Two growing radical chains join at their active ends to form a single, longer, non-reactive polymer chain. open.edu Termination by combination is a significant pathway for many acrylate polymers. researchgate.net

Disproportionation: A hydrogen atom is transferred from one growing radical chain to another. This results in two "dead" polymer chains: one with a saturated end group and another with a terminal carbon-carbon double bond. open.eduwikipedia.org For monomers like methyl methacrylate, disproportionation is a major termination route. libretexts.org

For ethyl α-fluoroacrylate, the termination rate constant (kt) at 30°C was determined to be 12.3 x 10⁷ L·mol⁻¹·s⁻¹. afinitica.com This value is considerably higher than that of methyl acrylate and methyl methacrylate, suggesting that the termination of poly(this compound) radicals is a very fast process. The specific ratio of combination to disproportionation for EFA is not widely reported, but both mechanisms are possible.

Chain transfer reactions can occur with several species present in the polymerization system: ethz.chopen.eduwikipedia.org

Transfer to Monomer: The growing radical abstracts an atom from a monomer molecule.

Transfer to Polymer: The active end of a chain abstracts an atom from the backbone of a "dead" polymer chain, leading to the formation of branched polymers. open.eduwikipedia.org

Transfer to Solvent: In solution polymerization, the radical can abstract an atom from a solvent molecule. wikipedia.org

Transfer to Chain Transfer Agent (CTA): A substance with a weak, transferable bond is intentionally added to the system to control molecular weight. wikipedia.org Common CTAs include thiols (like dodecyl mercaptan) and certain halogenated compounds.

Autoacceleration, commonly known as the gel effect or the Trommsdorff-Norrish effect, is a phenomenon observed in many bulk and concentrated solution free-radical polymerizations. wikipedia.orgchemeurope.com It is characterized by a spontaneous and often dramatic increase in the rate of polymerization and molecular weight at intermediate to high monomer conversions. wikipedia.orgrug.nl

This effect arises from a significant increase in the viscosity of the polymerization medium as polymer is formed. chemeurope.com The high viscosity severely restricts the translational diffusion of large, growing polymer radicals. ethz.ch As a result, the rate at which these radicals can encounter each other to terminate decreases sharply, leading to a dramatic drop in the termination rate constant (kt). wikipedia.orgchemeurope.com In contrast, the smaller monomer molecules can still diffuse relatively easily to the active chain ends, so the propagation rate constant (kp) is much less affected. rug.nl

Anionic Polymerization

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species. libretexts.org The process involves the addition of a monomer to a growing polymer chain that possesses an anionic active center. libretexts.orgyoutube.com This technique is often referred to as a "living" polymerization because, under ideal conditions (high purity of reagents and absence of terminating agents like water or carbon dioxide), the propagation can proceed until all monomer is consumed, with the anionic chain ends remaining active. youtube.comscribd.com

Initiation and Propagation Characteristics in Anionic Systems

The initiation of anionic polymerization involves the nucleophilic attack of an initiator on the monomer's carbon-carbon double bond. youtube.com For acrylate monomers, this attack generates a carbanionic species. Monomers suitable for anionic polymerization typically contain electron-withdrawing groups that can stabilize the negative charge of the propagating carbanion. libretexts.org The α-fluoro group in this compound serves as an electron-withdrawing substituent, making the monomer susceptible to nucleophilic attack and stabilizing the resulting carbanion.

The propagation step consists of the sequential addition of monomer molecules to the active anionic chain end. scribd.com The rate and success of propagation are influenced by factors such as the solvent, counter-ion, and temperature. The structure of the ion pair—whether it is a contact ion pair, solvent-separated ion pair, or free ion—can significantly affect the stereochemistry and kinetics of the polymerization. scribd.com

While specific studies on the anionic polymerization of this compound are not extensively detailed in the literature, research on analogous monomers like ethyl acrylate provides relevant insights. For instance, tetrabutylammonium (B224687) azide (B81097) has been successfully used to initiate the anionic polymerization of ethyl acrylate in the presence of alkylaluminum bisphenoxides, yielding polymers with controlled molecular weights and narrow distributions. rsc.org This suggests that similar organocatalytic systems could be viable for controlling the anionic polymerization of this compound.

Controlled Anionic Polymerization Methodologies

Achieving a controlled or "living" anionic polymerization requires the stringent exclusion of any protic impurities or electrophilic species that could terminate the active carbanionic chain ends. cutm.ac.in The living nature of these systems allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures, such as block copolymers. cutm.ac.in This is accomplished by the sequential addition of different monomers to the still-active polymer chains. cutm.ac.in

For acrylates, control is often challenging due to side reactions, such as intramolecular cyclization (backbiting) and termination by reaction with the ester group. Methodologies to overcome these challenges often involve using bulky counter-ions, low temperatures, and specific additives. For example, the use of organoaluminum compounds can shield the active center, mitigating side reactions and enabling a more controlled process for monomers like ethyl acrylate. rsc.org These strategies would likely be essential for establishing a controlled anionic polymerization of this compound.

Controlled/Living Radical Polymerization (CRP)

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and advanced architectures. researchgate.net These methods operate by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species, which can be reversibly activated. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. wikipedia.org The control is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains through a degenerative transfer process. wikipedia.org This allows all chains to grow simultaneously, leading to polymers with low dispersity. wikipedia.org

Selection and Efficacy of Chain Transfer Agents

The selection of an appropriate RAFT agent is critical for achieving control over the polymerization of a specific monomer. The efficacy of a CTA depends on the substituents on the thiocarbonylthio group (the Z and R groups), which must be tailored to the reactivity of the monomer.

In a study on the thermal RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), a monomer structurally similar to this compound, four different CTAs were compared. rsc.org The results, summarized in the table below, demonstrate the significant impact of the CTA structure on polymerization control.

Chain Transfer Agent (CTA)StructureMonomer Conversion (%)Theoretical Molar Mass (kg mol⁻¹)Apparent Molar Mass (kg mol⁻¹)Dispersity (Đ)
CTA₁ (3,5-dimethyl-1H-pyrazole-1-carbodithioate)Dithioester155.814.01.29
CTA₂ (4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid)Trithiocarbonate9636.937.8<1.10
CTA₃ (Dibenzyl trithiocarbonate)Trithiocarbonate166.24.51.18
CTA₄ (Ethyl 2-(phenylcarbonothioylthio) propionate)Dithiobenzoate124.614.11.29

Data sourced from the thermal RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE). rsc.org

The data clearly indicate that CTA₂ , a trithiocarbonate, provided the best control, leading to high monomer conversion and a polymer with a molar mass close to the theoretical value and very low dispersity (Đ < 1.10). rsc.org In contrast, the other CTAs resulted in poor control, characterized by low conversions and broader molecular weight distributions. rsc.org This highlights the importance of matching the CTA's reactivity to the fluoroacrylate monomer for a successful RAFT polymerization.

Photo-Initiated RAFT Polymerization Kinetics

Photo-initiated RAFT polymerization offers several advantages over thermal methods, including the ability to conduct polymerizations at room temperature and exert temporal control by simply turning the light source on and off. rsc.org

The photo-RAFT polymerization of FATRIFE was investigated using the most effective thermal CTA, CTA₂ , but without any external radical source or catalyst. rsc.org The polymerization was successfully initiated by irradiating with white LED lamps. The reaction exhibited key features of a controlled process: pseudo-first-order kinetics and a linear evolution of molar mass with monomer conversion. rsc.org

Irradiation Time (h)Monomer Conversion (%)Apparent Molar Mass (kg mol⁻¹)Dispersity (Đ)
2.5228.81.08
53813.71.07
106220.21.07
167925.31.07

Data from the photo-initiated RAFT polymerization of FATRIFE using CTA₂ at room temperature. rsc.org

The results demonstrate excellent control, with molar masses increasing linearly up to 25.3 kg mol⁻¹ while maintaining very low dispersity values (Đ < 1.10). rsc.org Furthermore, temporal control was confirmed through "light ON/OFF" experiments, where polymerization ceased in the dark and resumed upon re-exposure to light, a hallmark of a well-controlled photo-RAFT system. rsc.org This ability to start and stop the reaction on demand is highly advantageous for creating complex polymer structures.

Copolymerization Strategies and Reactivity Ratios

Copolymerization is a powerful tool used to tailor the properties of polymers. By incorporating different monomers into the polymer chain, properties such as thermal stability, solubility, and surface energy can be finely tuned.

This compound can undergo radical copolymerization with a variety of conventional vinyl monomers, including styrenes and other acrylates/methacrylates. The resulting copolymers often exhibit properties that are a blend of the constituent homopolymers. For instance, copolymerization of fluorinated acrylates with methyl methacrylate (MMA) or n-butyl acrylate (BA) is a common strategy to create materials with modified surface properties. dergipark.org.trmdpi.com

The free-radical copolymerization is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or peroxides such as benzoyl peroxide. google.comscielo.br The reaction is often carried out in solution, using solvents like toluene (B28343) or methyl ethyl ketone. dergipark.org.tr For example, the copolymerization of 2-perfluorooctyl ethyl methacrylate with MMA has been studied computationally to understand the kinetics, showing that such reactions generally lead to random copolymers. dergipark.org.tr Similarly, a patent describes the terpolymerization of mthis compound with divinylbenzene (B73037) and 1,7-octadiene (B165261) to form a crosslinked polymer network. google.com

The incorporation of EFA into a polymer backbone can impart unique characteristics. The fluorine atom can enhance thermal stability and chemical resistance, and lower the surface energy of the resulting material. Studies on copolymers of other fluorinated acrylates have shown that increasing the fluorinated monomer content can lead to increased hydrophobicity. rsc.org

The Alfrey-Price Q-e scheme is a semi-empirical model used to predict monomer reactivity ratios (r₁ and r₂) in radical copolymerization. chempedia.infofree.frquemix.com The 'Q' value represents the reactivity of a monomer due to resonance stabilization, while the 'e' value reflects its polarity. redalyc.org These parameters are crucial for predicting copolymer composition from a given monomer feed. quemix.com

The reactivity ratios, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, indicate the preference of a propagating radical to add a monomer of its own kind (k₁₁ or k₂₂) versus the other comonomer (k₁₂ or k₂₁). scielo.br These ratios can be determined experimentally using methods like the Fineman-Ross or Kelen-Tüdős methods, which involve analyzing the copolymer composition at low monomer conversion for various feed compositions. scielo.br

Table 2: Alfrey-Price Q-e Values for Selected Monomers

Monomer Q e
Styrene (B11656) 1.00 -0.80
Methyl Methacrylate 0.78 0.40
Methyl Acrylate 0.45 0.64
Vinyl Acetate (B1210297) 0.026 -0.88
Acrylonitrile 0.48 1.23

Data sourced from various compilations, including Greenley's tables. chegg.com

The reactivity ratios for the copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) were found to be r(FATRIFE) = 1.65 and r(MAF) = 0, indicating that the FATRIFE radical adds preferentially to its own monomer and that MAF does not homopolymerize under these conditions. rsc.org Similarly, in the copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE), the reactivity ratios were r(MATRIFE) = 1.52 and r(FATRICE) = 0.61. researchgate.net These examples highlight that the fluoroacrylate is a reactive monomer in copolymerizations.

Alternating copolymers, where monomer units are incorporated in a regular 1:1 alternating sequence, can be formed when there are strong electronic effects between an electron-donating monomer and an electron-accepting monomer. This often occurs when the product of the reactivity ratios (r₁r₂) is close to zero.

The α-fluoroacrylate moiety in EFA, due to the electron-withdrawing fluorine atom, makes it an electron-accepting monomer. Therefore, it has the potential to form alternating copolymers with electron-donating monomers. A classic example is the alternating copolymerization of methyl α-fluoroacrylate (MFA) with styrene (an electron-donor) in the presence of a Lewis acid like ethyl aluminum sesquichloride, which complexes with the acrylate to further enhance its electron-accepting character. researchgate.net Studies on the copolymerization of other electron-deficient fluorinated monomers with electron-rich monomers like styrene or vinyl acetate have also shown a strong tendency toward alternation. acs.orgchemrxiv.org For instance, the copolymerization of tert-butyl 2-trifluoromethacrylate with vinyl acetate yields alternating copolymers. acs.org

Controlled radical polymerization techniques like ATRP are particularly well-suited for the synthesis of well-defined block and graft copolymers. cmu.edu

Block Copolymers: Block copolymers consist of long sequences (blocks) of different monomer units. Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic fluorinated block can be synthesized and are of interest for applications as surfactants or in self-assembly. The synthesis typically involves sequential monomer addition. First, a macroinitiator is prepared by polymerizing one monomer. Then, this macroinitiator is used to initiate the polymerization of the second monomer, growing the second block from the end of the first. cmu.edu For example, a poly(methyl methacrylate) macroinitiator with a terminal halogen can be used to initiate the ATRP of this compound to form a PMMA-b-PEFA diblock copolymer. cmu.edu This strategy has been successfully used to create block copolymers from various methacrylates and styrenes. cmu.edu

Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains (grafts) attached. There are three main strategies for synthesizing graft copolymers:

"Grafting-from": Initiating sites are created along a polymer backbone, and the graft chains are grown from these sites. For example, a polymer with pendent alkyl halide groups can be used as a macroinitiator for the ATRP of EFA.

"Grafting-onto": Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary reactive sites.

"Grafting-through": A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer to form a graft copolymer.

These advanced architectures allow for the combination of distinct polymer properties in a single molecule, leading to materials with tailored performance characteristics.

Advanced Materials Applications and Polymer Engineering

Design and Synthesis of Functional Fluoropolymers from Ethyl 2-Fluoroacrylate

The design and synthesis of functional fluoropolymers from this compound often involve copolymerization with other monomers to tailor the final properties of the material. The presence of the fluorine atom in EFA enhances the polymer's thermal stability, chemical resistance, and optical properties, while the comonomer can introduce specific functionalities.

Radical Polymerization: Conventional and controlled radical polymerization techniques are commonly employed for synthesizing EFA-based copolymers. For instance, the radical copolymerization of fluoroacrylates with functional monomers like 2-(trifluoromethyl)acrylic acid (MAF) allows for the creation of polymers with tunable wettability and improved adhesion. dundee.ac.ukrsc.orgresearchgate.net The reactivity ratios of the comonomers are crucial in determining the copolymer composition and microstructure. In the case of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), a related fluoroacrylate, its copolymerization with MAF yields statistical copolymers. rsc.org The resulting poly(FATRIFE-co-MAF) copolymers exhibit glass transition temperatures (Tg) that vary with the composition, and their thermal stability is enhanced with a higher FATRIFE content. dundee.ac.uk

Emulsion Polymerization: Emulsion polymerization is another significant method for producing fluorinated acrylate (B77674) polymers. This technique is particularly useful for creating polymer dispersions in water, which can be directly applied as coatings. nih.gov The process involves the polymerization of monomers in an emulsion, typically stabilized by surfactants. The synthesis of copolymers in emulsion, such as a fluoroacrylate with stearyl methacrylate (B99206), can be achieved through semi-continuous starved feed emulsion polymerization, which allows for a statistical distribution of monomers in the polymer chain. nih.gov

The synthesis of functional fluoropolymers can be tailored to achieve specific properties as detailed in the table below.

Polymerization TechniqueComonomersKey Properties of Resulting Polymer
Radical PolymerizationThis compound, 2-(trifluoromethyl)acrylic acidTunable wettability, improved adhesion
Emulsion PolymerizationFluoroacrylate, Stearyl methacrylateWater-repellent, suitable for coatings

Role of Poly(this compound) in Fluorinated Materials Science

Poly(this compound) (PEFA) and its copolymers play a significant role in the field of fluorinated materials science due to the unique properties conferred by the fluorine atom. These polymers are part of a broader class of fluoropolymers that are known for their exceptional characteristics. researchgate.net

Fluoropolymers, in general, are distinguished by their:

High Thermal Stability: The strong carbon-fluorine bond contributes to excellent heat resistance.

Chemical Inertness: They exhibit resistance to a wide range of chemicals and solvents.

Low Surface Energy: This property leads to hydrophobicity and oleophobicity (water and oil repellency).

Low Refractive Index: Making them suitable for optical applications.

Excellent Weatherability: They are resistant to degradation by UV radiation and environmental factors. researchgate.net

PEFA-based materials are particularly valuable in applications requiring a combination of these properties. For example, in the development of advanced coatings, the incorporation of EFA into a polymer backbone can significantly enhance the surface's resistance to environmental factors and chemical attack. The ability to copolymerize EFA with various functional monomers allows for the fine-tuning of these properties to meet the demands of specific applications, from biomedical devices to high-performance textiles. nih.gov

Polymer Modification and Post-Polymerization Functionalization

The properties of poly(this compound) can be further tailored through polymer modification and post-polymerization functionalization. These techniques introduce new chemical moieties or create cross-linked networks, enhancing the polymer's performance for specific applications.

Cross-Linking Strategies in Fluoroacrylate Polymers

Cross-linking is a critical strategy for improving the durability and mechanical properties of fluoroacrylate polymer coatings. Both thermal and UV-induced cross-linking methods have been successfully employed. nih.gov

Thermal Cross-Linking: This can be achieved by incorporating comonomers with reactive functional groups, such as hydroxyl or epoxy groups, into the polymer chain. For example, copolymers of a fluoroacrylate with hydroxyethyl (B10761427) methacrylate (HEMA) or glycidyl (B131873) methacrylate (GlyMA) can be cross-linked thermally. nih.gov The hydroxyl groups on the HEMA units can react with diisocyanates, while the epoxy groups of GlyMA can undergo ring-opening reactions to form a cross-linked network. nih.gov

UV-Induced Cross-Linking: This method involves the use of a photoinitiator or a comonomer with a photoreactive group. For instance, a benzophenone-containing monomer can be copolymerized with the fluoroacrylate. Upon exposure to UV radiation, the benzophenone (B1666685) group can abstract a proton, leading to the formation of a cross-linked structure. nih.gov

The table below summarizes various cross-linking strategies.

Cross-Linking AgentMethodFunctional Group Interaction
Hydroxyethyl methacrylate (HEMA) & DiisocyanateThermalHydroxyl groups react with isocyanate groups
Glycidyl methacrylate (GlyMA)ThermalRing-opening of epoxy groups
Benzophenone methacrylate (BPMA)UV-InducedProton abstraction by benzophenone

Hydrolysis of Poly(fluoroacrylate)s for Property Modulation

The hydrolysis of the ester groups in poly(fluoroacrylate)s offers a pathway to modify the polymer's surface properties, transforming a hydrophobic surface into a more hydrophilic one. This post-synthesis modification is a powerful tool for creating surfaces with patterned wettability or for introducing new functionalities.

A study on the hydrolysis of poly(1H,1H,2H,2H-perfluorooctyl acrylate) (pPFOA) and poly(2,2,3,4,4,4-hexafluorobutyl acrylate) (pHFBA) thin films with sodium hydroxide (B78521) revealed that the reaction follows an SN2 mechanism. acs.org The rate of hydrolysis can be controlled, and cross-linking the polymer film, for instance with di(ethylene glycol)divinyl ether (DEGDVE), was found to be crucial for preventing rapid degradation of the film during the hydrolysis process. dundee.ac.ukacs.org The hydrolysis converts the acrylate ester groups into carboxylic acid groups, which can alter the surface energy and chemical reactivity of the polymer. dundee.ac.uk

Application in Specialty Coatings and Surface Science

The unique properties of this compound-based polymers make them highly suitable for applications in specialty coatings and surface science, particularly in the creation of surfaces with extreme liquid repellency.

Development of Superamphiphobic and Hydrophobic Surfaces

Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles greater than 150° and low sliding angles. Superamphiphobic surfaces extend this repellency to oils and other low-surface-tension liquids. The creation of such surfaces typically requires a combination of low surface energy chemistry and a specific surface topography (roughness).

Fluorinated polymers are ideal for this purpose due to their inherently low surface energy. By combining a fluorinated polymer with a micro- or nano-structured surface, it is possible to trap air between the liquid droplet and the surface, leading to a Cassie-Baxter state and super-repellency.

For example, superamphiphobic coatings have been created using fluorinated TiO2 nanoparticles dispersed in a polymer matrix. nih.gov The nanoparticles provide the necessary roughness, while the fluorinated component lowers the surface energy. While this example uses a fluorinated silane, the principle is directly applicable to coatings based on poly(this compound). A coating containing PEFA could be applied to a roughened substrate, or PEFA-based nanoparticles could be used to create the desired surface texture. The combination of the fluorine content from the EFA units and the surface roughness would lead to highly repellent surfaces.

Formulation of Durable Water and Oil Repellent Finishes

Polymers derived from this compound are integral to the formulation of durable water and oil repellent (DWR) finishes, primarily for textiles. The low surface free energy conferred by the fluorinated side chains is the principal reason for this high performance. When applied to a fabric, these polymers form a microscopic film that lowers the surface tension, causing water and oil to bead up and roll off rather than penetrate the fibers.

The effectiveness of these finishes is often enhanced by copolymerizing fluoroacrylates with other monomers. For instance, modifying polysiloxanes with long-chain fluoroacrylates results in finishing agents that significantly improve the hydrophobicity of fabrics while maintaining their softness. mdpi.com Research has shown that fabrics treated with a fluoroalkyl-acrylate-modified polysiloxane (PFAS) can achieve a water contact angle (WCA) of 144.7°, indicating excellent water repellency. mdpi.com This performance is attributed to the combined effect of the low surface energy from the perfluorinated side chains and the inherent roughness of the cotton fibers. mdpi.com

Formulations may also involve blending different fluoroacrylate copolymers to optimize properties. One approach combines a cationic fluoroacrylate copolymer with a low glass transition temperature (Tg) with another that has a high Tg (e.g., 80°C to 100°C). This blend can be combined with nonionic hydrophilic softeners and inorganic additives, such as zirconium salts, to enhance water repellency without negatively affecting the fabric's feel.

The table below summarizes the performance of fabrics treated with fluoroacrylate-based finishes.

Finishing AgentSubstrateKey PropertyResultReference
Fluoroalkyl-Acrylate-Modified Polysiloxane (PFAS)Cotton FabricWater Contact Angle (WCA)144.7° mdpi.com
Fluorinated Waterborne Polyurethane (WFPU)Coating SurfaceWater Contact Angle (WCA)Increased from 73° to 98° mdpi.com
Poly(FATRIFE-co-MAF) CopolymerCoating on MetalWater Contact Angle (WCA)Up to 107° rsc.org

Integration in Optical Materials (e.g., Fluorinated Optical Fibers)

Polymers of 2-fluoroacrylate esters are highly valued in the production of optical materials, particularly as the core material for plastic optical fibers (POFs). google.com They offer a superior combination of properties compared to traditional materials like poly(methyl methacrylate) (PMMA). The substitution of fluorine for hydrogen in the polymer structure leads to lower intrinsic absorption losses in the near-infrared (NIR) spectrum, a critical region for data transmission. google.com

The key advantages of using poly(2-fluoroacrylate)s in optical fibers include:

High Glass Transition Temperature (Tg): These polymers exhibit high Tg values, which translates to a higher maximum operating temperature for the fiber, making them suitable for demanding environments such as automotive and aerospace applications. google.com Homopolymers of 2-fluoroacrylates can have Tg values up to 125°C. google.com

Low Optical Loss: The replacement of C-H bonds with C-F bonds shifts fundamental vibrational absorptions to longer wavelengths, away from the operational windows used in telecommunications. This results in significantly lower signal attenuation, especially at wavelengths above 800 nm, compared to PMMA. google.com

Enhanced Thermal Stability: High degradation temperatures, often around 350°C, are characteristic of 2-fluoroacrylate polymers. This stability aids in melt processing during fiber manufacturing and enhances the long-term durability of the final product. google.com

The table below provides a comparison of properties relevant to optical fiber applications.

MaterialKey PropertyObservationReference
Poly(2-fluoroacrylate) EstersGlass Transition Temperature (Tg)Up to 125°C google.com
Poly(2-fluoroacrylate) EstersDegradation Temperature~350°C google.com
Poly(methyl α-fluoroacrylate) (PMFA)Mechanical PropertiesHigher modulus and less brittle than comparable methacrylates google.comnih.gov
Poly(methyl methacrylate) (PMMA)Optical LossHigher attenuation at wavelengths > 800 nm google.com

Role in High-Strength Structural Materials

The introduction of an α-fluoro atom in the acrylate monomer significantly enhances the mechanical and thermal properties of the resulting polymer, positioning it as a candidate for high-strength structural materials. Research on poly(methyl α-fluoroacrylate) (PMFA), a close analog of poly(this compound), demonstrates substantial improvements over conventional poly(methyl methacrylate) (PMMA). nih.gov

Specifically, PMFA exhibits excellent mechanical properties, with compressive and bending strength, as well as bending modulus, that are 50% higher than those of PMMA. nih.gov This improvement is attributed to the strong intermolecular forces induced by the high polarizability of the fluorine atom and the carboxyl group along the polymer chain. nih.gov Copolymers of methyl α-fluoroacrylate have also shown a bending modulus approximately 35% higher than PMMA. nih.gov These enhanced mechanical characteristics suggest that polymers of this compound could be utilized in applications requiring lightweight yet robust components.

Furthermore, the thermal stability of fluoroacrylate polymers is a critical attribute for structural materials. The strong carbon-fluorine bond contributes to high degradation temperatures. Thermogravimetric analysis (TGA) of various fluoroacrylate-containing polymers shows they maintain their structural integrity at elevated temperatures. youtube.com For example, fluoroacrylate-modified polysiloxanes exhibit decomposition temperatures (5% weight loss) starting at 331°C, which is significantly higher than many standard polymers and indicates their suitability for use in high-temperature environments. mdpi.com

The table below summarizes key mechanical and thermal properties of fluoroacrylate polymers.

PolymerPropertyValue/ObservationReference
Poly(methyl α-fluoroacrylate) (PMFA)Compressive & Bending Strength50% higher than PMMA nih.gov
Poly(methyl α-fluoroacrylate) (PMFA)Bending Modulus50% higher than PMMA nih.gov
Fluoroacrylate-Modified PolysiloxaneDecomposition Temp. (Td5%)331°C mdpi.com
Fluoroacrylate-Modified PolysiloxaneDecomposition Temp. (Td50%)426°C mdpi.com
Poly(FATRIFE-co-MAF) CopolymerDecomposition Temp. (Td10%)Up to 348°C rsc.org

Applications in Advanced Functional Materials

The unique chemistry of this compound allows for its use in a variety of advanced functional materials beyond basic structural or repellent roles. These materials are designed to have specific, tunable properties for high-tech applications. mdpi.com

One significant area is in functional coatings . By copolymerizing monomers like 2,2,2-trifluoroethyl α-fluoroacrylate with adhesion-promoting monomers, it is possible to create coatings with tunable wettability and improved adhesion to substrates like metal. rsc.org These coatings can be engineered for specific surface energy, hydrophilicity, or hydrophobicity. rsc.org Furthermore, fluoroacrylate-modified waterborne polyurethane coatings have demonstrated excellent thermal stability, corrosion resistance, and mechanical properties, making them suitable for protective applications on outdoor structures. mdpi.com

Another application is in the field of electronics and semiconductors . Its close relative, Mthis compound, is noted as an important intermediate for materials used in semiconductor photoresists. wikipedia.org The distinct properties of fluoroacrylates make them useful in the photolithography process for creating integrated circuits.

Finally, fluorinated acrylic polymers are being developed for electro-optical devices . These polymers can contain fluorine in both the main polymer chain and in side-chain chromophores. The fluorine content increases optical transparency in the telecommunication C-band. This allows for the creation of light guide films where the refractive index can be altered by laser radiation, enabling the formation of integrated-optical device components like waveguides.

Computational and Theoretical Investigations of Ethyl 2 Fluoroacrylate

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of ethyl 2-fluoroacrylate. These studies are fundamental to understanding its behavior in various chemical transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of molecules like this compound. researchgate.netresearchgate.net DFT calculations, for instance at the B3LYP/6-31G* level, can be employed to optimize the geometry of reactants and transition states on the potential energy surface. researchgate.net This allows for the determination of various molecular properties, including charge distribution, energies, and infrared spectra. researchgate.netresearchgate.net

For example, in the context of polymerization, DFT can be used to calculate the activation energy for the initiation step. researchgate.net Solvent effects on reaction mechanisms can also be systematically studied using techniques like the self-consistent reaction field (SCRF) method with varying dielectric constants. researchgate.net Such studies have shown that solvent polarity can significantly influence the activation energy, in some cases even leading to barrierless reactions in highly polar solvents. researchgate.net Furthermore, DFT is instrumental in analyzing hyperconjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis, providing deeper insights into the molecule's stability and electronic structure.

Computational MethodBasis SetApplicationReference
DFT (B3LYP)6-31G*Optimization of reactant and transition state geometries, calculation of activation energy. researchgate.net
DFT with SCRF-Study of solvent effects on reaction mechanisms. researchgate.net
DFT (B3LYP)6-311++G(d,p)NBO analysis for hyperconjugative interactions and charge delocalization.
DFT (PBE0)-Optimization of reactant and product conformations in copolymerization studies. researchgate.net

Transition State Theory in Kinetic Analysis

Transition State Theory (TST) is a fundamental theory that explains the rates of elementary chemical reactions. wikipedia.org It posits that reactions proceed through a high-energy intermediate known as the transition state or activated complex. utdallas.edulibretexts.org The rate of reaction is then determined by the concentration of this activated complex and the frequency with which it converts to products. wikipedia.orglibretexts.org TST is crucial for calculating kinetic parameters like activation energy, enthalpy of activation, and entropy of activation. wikipedia.org

In the study of reactions involving fluoroacrylates, TST is used to determine reaction rate constants for processes like polymerization propagation. researchgate.net For instance, in the free-radical copolymerization of acrylates, TST, in conjunction with computational methods, can be used to calculate the rate constants for self- and cross-propagation steps. researchgate.net It is also employed in the kinetic analysis of gas-phase reactions, such as the photo-oxidation of fluorinated acrylates by OH radicals and Cl atoms, where it helps in calculating rate coefficients over a range of temperatures. nih.gov

Fukui Functions for Local Reactivity Prediction

Fukui functions are a concept within DFT that helps in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscm.comresearchgate.net The Fukui function, denoted as f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. researchgate.net There are three main types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. researchgate.net

These functions are powerful tools for understanding the local reactivity of this compound. scm.com By calculating the condensed Fukui functions for each atom in the molecule, one can identify the regions that are most susceptible to attack by different types of reagents. scm.comscm.com This information is invaluable for predicting the regioselectivity of reactions and for understanding the initial steps of polymerization. For instance, in the context of enzymatic reactions, Fukui functions can be used to analyze how the enzyme environment alters the reactivity of a substrate compared to its state in solution. chemrxiv.org

Molecular Modeling of Polymerization Processes

Molecular modeling provides a computational framework to simulate and analyze the complex processes involved in polymerization. These simulations can offer detailed insights into polymer structure and dynamics that complement experimental observations.

Chain Length Effects on Propagation

The length of the polymer chain can have a significant impact on the propagation step of polymerization. As the polymer chain grows, its conformational flexibility and steric hindrance around the active center can change, thereby influencing the rate and stereochemistry of monomer addition.

Studies on acrylate (B77674) polymerization have shown that the length of the alkyl ester side chain affects the material properties of the resulting polymer network. mdpi.com For instance, the glass transition temperature (Tg) and toughness of poly(alkyl acrylate) networks are dependent on the alkyl chain length. mdpi.com While direct computational studies on the chain length effect on the propagation kinetics of this compound are not extensively available, molecular modeling techniques can be employed to investigate how the growing polymer chain influences the approach of a new monomer to the active radical site. These simulations can help in understanding the energetic and steric factors that govern the propagation rate as a function of chain length.

Tacticity Control and Prediction

Tacticity refers to the stereochemical arrangement of chiral centers in a polymer chain. The tacticity of a polymer, such as poly(this compound), can significantly influence its physical and mechanical properties. Molecular modeling can play a crucial role in predicting and understanding the factors that control tacticity during polymerization.

Computational studies can be used to model the transition states for the addition of a monomer to the growing polymer chain. By comparing the energies of the transition states leading to different stereochemical outcomes (e.g., isotactic vs. syndiotactic addition), it is possible to predict the preferred tacticity of the resulting polymer. These models can take into account factors such as the structure of the monomer, the nature of the initiator or catalyst, and the reaction conditions. For example, in the polymerization of methacrylates, the tacticity has been shown to affect the glass transition temperature and miscibility of polymer blends. rsc.org While specific modeling of tacticity control for this compound is not widely reported, the principles and methods used for other acrylates and methacrylates can be readily applied.

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational chemistry provides a powerful lens for investigating the molecular properties of this compound from a theoretical standpoint. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to predict and analyze its spectroscopic signatures and the nature of its intermolecular interactions without the need for empirical measurement. These theoretical investigations offer deep insights into the molecule's electronic structure, vibrational modes, and how it interacts with itself and other molecules.

The predictive power of these computational methods hinges on solving approximations of the Schrödinger equation for the molecule's electronic system. Methodologies such as DFT, using functionals like B3LYP or wB97X-D and basis sets such as 6-311++G(d,p), allow for the calculation of optimized molecular geometry and the subsequent prediction of various properties. scirp.org For instance, the calculation of harmonic vibrational frequencies is a standard output that directly correlates to infrared (IR) and Raman spectra. scirp.orgresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is a common approach for the prediction of NMR chemical shifts. scirp.orgyoutube.com

Prediction of Spectroscopic Properties

Theoretical calculations can generate detailed predictions of the spectroscopic properties of this compound, which are indispensable for its characterization.

Vibrational Spectroscopy (IR and Raman)

Computational models can predict the vibrational frequencies of this compound, which correspond to the absorption bands in its IR spectrum and the scattering peaks in its Raman spectrum. Each calculated frequency can be animated to visualize the specific atomic motions of that vibrational mode, such as the stretching of the C=O and C=C bonds, or the bending and wagging of the ethyl group's CH₂ and CH₃ moieties. scirp.orgresearchgate.net

DFT calculations first determine the molecule's minimum energy conformation. For acrylates, this often involves considering s-cis and s-trans conformers. researchgate.net The vibrational frequencies are then calculated from the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by empirical factors to improve agreement with experimental data. scirp.org

A predicted IR spectrum for this compound would show characteristic high-frequency bands for C-H stretching vibrations and distinct, strong bands for the C=O and C=C stretching modes. The presence of the fluorine atom would influence the vibrational frequencies of the vinyl group, providing a unique spectral fingerprint.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Description
ν(C-H)3100-2900Stretching of C-H bonds in the ethyl and vinyl groups
ν(C=O)~1740Stretching of the carbonyl group
ν(C=C)~1650Stretching of the carbon-carbon double bond
δ(CH₂)~1450Bending (scissoring) of the methylene (B1212753) group
ν(C-F)~1150Stretching of the carbon-fluorine bond
ν(C-O-C)~1100-1200Asymmetric and symmetric stretching of the ester C-O-C linkage

NMR Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is another key application of computational chemistry. Using the GIAO method within a DFT framework, one can calculate the isotropic magnetic shielding tensors for each nucleus. youtube.comnih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com

The accuracy of predicted NMR shifts is generally high, with mean absolute deviations often less than 0.1 ppm for ¹H and 2 ppm for ¹³C, which is typically sufficient to distinguish between different isomers or conformers. youtube.com For this compound, calculations would predict the distinct chemical shifts for the vinyl protons, the quartet and triplet of the ethyl group, and the various carbon environments, including the carbonyl carbon and the fluorinated vinyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (vinyl)~5.0-6.5Doublet of doublets
¹H (CH₂, ethyl)~4.3Quartet
¹H (CH₃, ethyl)~1.3Triplet
¹³C (C=O)~165Singlet
¹³C (C-F)~140-150 (with JC-F coupling)Doublet
¹³C (=CH₂)~90-100 (with JC-F coupling)Doublet
¹³C (O-CH₂)~62Singlet
¹³C (CH₃)~14Singlet

Prediction of Intermolecular Interactions

Beyond the properties of an isolated molecule, computational methods can elucidate the nature and strength of non-covalent interactions between this compound molecules. These interactions govern the physical properties of the substance in its condensed phases (liquid and solid). Techniques such as Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis are employed to study these forces. nih.govnih.gov

NBO analysis, for example, can reveal donor-acceptor interactions, such as weak hydrogen bonds or other electrostatic contacts. nih.gov For this compound, this could involve interactions between the electron-deficient hydrogen atoms of one molecule and the electron-rich oxygen or fluorine atoms of a neighboring molecule. The fluorine atom and the carbonyl oxygen are expected to be key sites for intermolecular interactions.

Analytical Methodologies for Research on Ethyl 2 Fluoroacrylate and Its Polymers

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in identifying the chemical structure and functional groups present in both the EFA monomer and its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 2-fluoroacrylate and its polymers.

¹H NMR (Proton NMR) is utilized to identify the hydrogen nuclei within the molecule. For the EFA monomer, characteristic signals corresponding to the vinyl protons and the ethyl group protons are observed. In poly(this compound) (PEFA), the disappearance of the vinyl proton signals and the appearance of broad resonances for the polymer backbone protons confirm polymerization. The integration of these signals provides quantitative information about the number of protons in different chemical environments.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in EFA and PEFA gives a distinct signal. For instance, the spectra of copolymers of α-(difluoromethyl)styrene and styrene (B11656) show characteristic broad triplets assigned to the aliphatic difluoromethyl group. rsc.org This technique is particularly useful for confirming the presence of the ester carbonyl group and for analyzing the tacticity of the polymer chain, which influences the polymer's physical properties. docbrown.info

¹⁹F NMR (Fluorine-19 NMR) is highly specific to the fluorine atom in EFA and its polymers. It is a powerful technique for studying the incorporation of the fluorine-containing monomer into copolymers. rsc.org The chemical shift and coupling constants in ¹⁹F NMR spectra provide detailed information about the electronic environment of the fluorine atom and its proximity to other nuclei. This is crucial for confirming the regioselectivity of polymerization and for characterizing the microstructure of fluorinated polymers. rsc.orgrsc.orgubc.ca For example, in studies of poly(trifluoroethylene), ¹⁹F NMR was used to determine the defect level and confirm a high degree of atacticity. ubc.ca

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. In the analysis of EFA, the FT-IR spectrum will prominently feature absorption bands corresponding to:

The C=C double bond of the acrylate (B77674) group.

The C=O stretching of the ester carbonyl group.

The C-O stretching of the ester linkage.

The C-F bond.

Upon polymerization to PEFA, the characteristic peak for the C=C double bond disappears, which is a clear indicator of successful polymerization. mdpi.commdpi.com The other characteristic peaks, such as the carbonyl stretch, remain, confirming the integrity of the ester group within the polymer structure. mdpi.com FT-IR is also valuable for studying the kinetics of polymerization by monitoring the decrease in the intensity of the vinyl group absorption band over time. mdpi.com

Mass Spectrometry (GC-MS, LC-MS/MS, MALDI-ToF)

Mass spectrometry (MS) techniques are employed for determining the molecular weight and for the structural elucidation of EFA and its oligomers or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like the EFA monomer. nih.govnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of the eluted compounds, allowing for their identification. shimadzu.comhmdb.ca It can be used to assess the purity of the monomer and to identify any byproducts from its synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile compounds and complex mixtures. While less common for the direct analysis of the EFA monomer, it could be employed for the analysis of its derivatives or for monitoring its presence in various matrices.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is particularly valuable for the characterization of synthetic polymers. rsc.orgweebly.com It allows for the determination of the absolute molecular weight distribution of PEFA, including the average molecular weights (Mn and Mw) and the polydispersity index (PDI). youtube.comwpmucdn.com By analyzing the mass of the repeating monomer unit and the end groups, MALDI-ToF can provide detailed structural information about the polymer chains. youtube.comresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and for the characterization of its polymers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of compounds in a mixture. e3s-conferences.org For EFA, HPLC can be used to assess its purity and to monitor the progress of polymerization by separating the monomer from the polymer. ijpsr.comnanobioletters.com Different detector types, such as UV-Vis or refractive index detectors, can be employed depending on the specific application. e3s-conferences.org

Gas Chromatography (GC) , as mentioned in the context of GC-MS, is a fundamental technique for the analysis of the volatile EFA monomer. nih.gov When coupled with a flame ionization detector (FID), GC can provide quantitative information about the concentration of EFA. nih.gov It is also used to analyze for residual monomer in the final polymer product. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are crucial for determining the thermal properties and stability of poly(this compound).

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For PEFA, DSC is employed to determine key thermal properties such as the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.netmatec-conferences.org The Tg is a critical parameter that dictates the end-use applications of the polymer. DSC can also be used to study melting and crystallization behavior if the polymer is semi-crystalline. researchgate.netyoutube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to evaluate the thermal stability of PEFA. mdpi.commatec-conferences.org The resulting data provides information on the decomposition temperature of the polymer, the temperature at which it begins to lose weight due to degradation. This is a critical factor for determining the processing conditions and the service temperature range of the polymer. mdpi.comnih.gov For instance, studies on similar fluoroacrylate-modified polysiloxanes have shown decomposition temperatures for 5% weight loss to be around 331°C. mdpi.com

Microscopic and Surface Characterization Methods

While not explicitly detailed in the provided outline, it is worth noting that microscopic and surface characterization methods are often employed to study the morphology and surface properties of polymers derived from EFA. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide insights into the surface topography and structure of PEFA films and coatings. Water contact angle measurements are also used to assess the hydrophobicity or hydrophilicity of the polymer surface, a key property for many applications of fluorinated polymers. rsc.org

Environmental Fate and Transformation Research of Fluoroacrylate Polymers

Degradation Pathways and Mechanisms in Environmental Compartments

The environmental degradation of fluoroacrylate polymers is a complex process influenced by a variety of biotic and abiotic factors. The primary pathways of degradation involve the breakdown of the polymer backbone and the cleavage of the fluorinated side chains.

Hydrolysis in Aqueous Systems (e.g., Wastewater, Surface Waters)

Hydrolysis is a key abiotic degradation pathway for fluoroacrylate polymers in aqueous environments. The ester linkages in the polymer backbone are susceptible to cleavage by water. This process can be influenced by pH and temperature.

Studies on commercial fluorotelomer-based polymers (FTPs) have shown that they can undergo hydrolysis. itrcweb.org The rate of this degradation is significantly influenced by the pH of the surrounding water. For instance, in a study of two commercial acrylate-linked FTPs, the degradation was observed to be roughly the same in both saturated soils and water under circum-neutral pH conditions. itrcweb.org However, when the pH was increased to 10, the degradation rate increased approximately tenfold, suggesting that these polymers can undergo hydroxide-mediated hydrolysis. itrcweb.org

The half-lives for the neutral abiotic hydrolysis of commercial fluorotelomer-based polymers have been estimated to be between 55 and 89 years. osti.gov In contrast, under base-mediated conditions, the half-life was significantly shorter, at approximately 0.7 years. osti.gov This indicates that alkaline conditions, which can be found in certain industrial wastewaters, could accelerate the degradation of these polymers.

Table 1: Hydrolysis Half-Life Estimates for Fluorotelomer-Based Polymers

ConditionHalf-Life
Neutral Abiotic Hydrolysis55 - 89 years
Base-Mediated Hydrolysis (pH 10)~0.7 years

Data sourced from studies on commercial fluorotelomer-based polymers.

Evidence of FT-polymer degradation has been observed in hydrolysis and wastewater studies, suggesting that this process is a potential contributor to the environmental burden of perfluorocarboxylic acids (PFCAs). bac-lac.gc.ca

Biotic Transformations (e.g., in Soil, Sludge, Sediment)

Biotic degradation involves the breakdown of polymers by microorganisms, such as bacteria and fungi. In the context of fluoroacrylate polymers, this process is of particular interest as it can lead to the formation of mobile and persistent per- and polyfluoroalkyl substances (PFAS).

Research on a fluoroacrylate polymer product in four different aerobic soils over a two-year period demonstrated a slight potential for biodegradation. nih.gov The study calculated a very long biodegradation half-life of 1200 to 1700 years for the fluoroacrylate polymer, based on the rate of formation of perfluorooctanoate (PFOA). nih.gov

Another study investigating a homopolymer of 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC) in a soil-plant microcosm found that the polymer biodegraded, predominantly to PFOA. nih.gov The presence of plants and wastewater treatment plant (WWTP) biosolids significantly accelerated this degradation. nih.gov The inferred biodegradation half-life for this fluorotelomer-based acrylate polymer (FTACP) ranged from 8 to 111 years. nih.gov

The degradation process is thought to occur through the cleavage of the ester linkage, releasing the fluorotelomer alcohol side chains, which can then be further transformed by microbial action. nih.govnih.gov

Table 2: Biodegradation Half-Life Estimates for Fluoroacrylate Polymers in Soil

Polymer TypeEnvironmental ConditionBiodegradation Half-LifePrimary Degradation Product
Fluoroacrylate Polymer ProductAerobic Soils1200 - 1700 yearsPerfluorooctanoate (PFOA)
8:2 Fluorotelomer Acrylate (8:2 FTAC)Soil-Plant Microcosm8 - 111 yearsPerfluorooctanoate (PFOA)

Data compiled from various studies on fluoroacrylate and fluorotelomer-based acrylate polymers.

Abiotic Transformations (e.g., Thermal, Photochemical)

Abiotic transformations, other than hydrolysis, that can affect fluoroacrylate polymers include thermal and photochemical degradation.

Thermal Degradation: The thermal stability of fluorinated acrylic polymers is generally enhanced by the presence of strong carbon-fluorine bonds. epda.com However, at elevated temperatures, these polymers will degrade. Studies on the thermal degradation of polyacrylates with fluorinated side-chains have shown that the primary degradation process is random scission of the main chain. researchgate.net The main products of this thermal destruction can include the monomer, dimer, and other smaller molecules. researchgate.net For fluorinated polyacrylates, a significant amount of the corresponding alcohol can also be produced as a result of side-chain reactions. researchgate.net

Photochemical Degradation: Exposure to ultraviolet (UV) radiation from sunlight can also lead to the degradation of polymers, a process known as photodegradation. epda.com This process can weaken the mechanical properties of the polymer and lead to the breaking of polymer chains. epda.com For fluorinated acrylics, their resistance to photodegradation is generally better than their non-fluorinated counterparts, making them suitable for outdoor applications. epda.com However, over long periods, photodegradation can contribute to the breakdown of the polymer structure.

Formation and Environmental Fate of Per- and Polyfluoroalkyl Substances (PFAS) as Degradation Products

A significant concern regarding the environmental fate of fluoroacrylate polymers is their potential to act as a source of persistent and bioaccumulative PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs).

Precursor Transformation to Perfluoroalkyl Carboxylic Acids (PFCAs)

The degradation of side-chain fluorinated polymers, such as FTACPs, is a known pathway for the formation of PFCAs in the environment. nih.govoecd.org The process typically begins with the cleavage of the ester bond, either through hydrolysis or biotic action, which releases the fluorotelomer alcohol (FTOH) side chain. nih.govnih.gov

Once released into the environment, these FTOHs can undergo further transformation. For example, 8:2 FTOH, a common side chain in some commercial fluoroacrylate polymers, can be biotransformed into a series of intermediate products and ultimately to PFCAs of varying chain lengths, including perfluorooctanoate (PFOA), perfluorononanoate (PFNA), and perfluorodecanoate (PFDA). bac-lac.gc.canih.gov

Studies have shown that the biodegradation of fluoroacrylate polymers in soil leads to the formation of PFOA. nih.govnih.gov The rate of this transformation can be influenced by environmental conditions, with the presence of plants and biosolids enhancing the process. nih.gov

Environmental Transport and Distribution of Transformation Products

Once formed, the degradation products of fluoroacrylate polymers, particularly the more mobile and persistent PFCAs, can be transported and distributed throughout the environment. The physical and chemical properties of these transformation products, such as their chain length and functional groups, will govern their fate and transport. nih.gov

Short-chain PFCAs are generally more water-soluble and mobile in aquatic systems, which can lead to their transport over long distances in surface and groundwater. Longer-chain PFCAs have a greater tendency to partition to sediment and soil organic matter. nih.gov

The atmospheric transport of volatile precursor compounds, such as FTOHs released from fluoroacrylate polymers, is also a significant pathway for the widespread distribution of PFAS. dioxin20xx.org Once in the atmosphere, these precursors can undergo long-range transport and be transformed into PFCAs, which are then deposited in remote regions through wet and dry deposition. dioxin20xx.org

Methodologies for Assessing Environmental Degradation and Transformation

The assessment of the environmental degradation and transformation of fluoroacrylate polymers, including those derived from ethyl 2-fluoroacrylate, involves a combination of laboratory experiments and sophisticated analytical techniques. These methodologies are designed to identify and quantify the primary polymer's degradation, as well as the formation of intermediate and terminal transformation products under various environmental conditions.

A key focus of these assessments is to determine the lability of different bonds within the polymer structure, primarily the ester linkages and the carbon-carbon backbone. mdpi.com The degradation can proceed through two main mechanisms: the direct cleavage of the side-chain ester bond, releasing the fluorinated alcohol, or the breakdown of the polymer's carbon-carbon backbone into smaller oligomeric fragments, which can then undergo further degradation. digitellinc.com

Commonly employed methodologies include:

Biodegradation Studies in Various Media: Laboratory microcosm studies are conducted using environmentally relevant media such as aerobic soils, wastewater, and surface waters to evaluate the potential for microbial degradation. oup.comacs.org These studies often follow established guidelines, like those from the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and comparability. nih.gov The polymer is introduced into the test system, and samples are collected over an extended period to monitor its transformation. oup.com

Analytical Chemistry Techniques: A suite of advanced analytical methods is used to analyze the samples from degradation studies.

Chromatography and Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for the identification and quantification of volatile and non-volatile degradation products, respectively. acs.orgmdpi.com These techniques allow for the detection of key transformation products such as fluorotelomer alcohols and perfluorocarboxylic acids (PFCAs). oup.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is particularly useful for the direct qualitative analysis of the polymer itself, allowing researchers to monitor changes in the polymer's mass distribution over time as it degrades. mdpi.com

Mineralization Assessment: To determine the ultimate biodegradability of the polymer, the extent of its complete breakdown to carbon dioxide (CO2), water, and biomass is measured. nih.gov This is often achieved through respirometric methods that quantify the evolution of CO2 in a closed system. nih.gov

Hydrolysis and Photodegradation Experiments: The abiotic degradation pathways are investigated through controlled laboratory experiments.

Hydrolysis studies assess the polymer's stability in water at different pH values (acidic, neutral, and alkaline) to determine the rate of ester bond cleavage. digitellinc.comresearchgate.netacs.org

Photodegradation studies expose the polymer to simulated sunlight (UV radiation) to evaluate the role of light in breaking down the polymer structure.

The following interactive table summarizes the key methodologies used to assess the environmental degradation of fluoroacrylate polymers.

Interactive Data Table: Methodologies for Assessing Fluoroacrylate Polymer Degradation

Methodology CategorySpecific Technique/ApproachInformation ObtainedKey References
Biodegradation Assessment Aerobic Soil/Wastewater MicrocosmsRate and extent of microbial degradation, identification of biotic transformation products. oup.com, acs.org
Plant Microcosm StudiesInfluence of plant presence on degradation rates and pathways. mdpi.com
Chemical Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile and semi-volatile degradation products (e.g., fluorotelomer alcohols). acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identification and quantification of non-volatile and polar transformation products (e.g., PFCAs). mdpi.com
MALDI-TOF Mass SpectrometryQualitative analysis of changes in polymer mass distribution during degradation. mdpi.com
Mineralization Measurement Respirometry (CO2 Evolution)Quantification of the ultimate biodegradation of the polymer to CO2. nih.gov
Abiotic Degradation Assessment pH-Dependent Hydrolysis StudiesDetermination of the rate of ester linkage cleavage under different aqueous conditions. digitellinc.comresearchgate.netacs.org
Photodegradation Experiments (UV Exposure)Evaluation of the role of sunlight in polymer breakdown.

Theoretical Modeling of Environmental Pathways and Reactivity

Theoretical modeling plays a crucial role in predicting the long-term environmental fate and potential impacts of fluoroacrylate polymers and their degradation products. These models complement experimental data by extrapolating findings to broader environmental scales and by providing insights into the underlying chemical processes that govern reactivity and transformation.

Multimedia Environmental Fate Models: These models are used to predict the distribution and concentration of chemicals in various environmental compartments, such as air, water, soil, and sediment. rivm.nlnanofase.eu

SimpleBox: This is a multimedia mass balance model that can simulate the environmental fate of chemicals and their degradation products on regional, continental, and global scales. oup.comrivm.nl It has been used to analyze the potential formation of perfluorooctanoate (PFOA) from the degradation of fluorotelomer acrylate polymers. oup.com

BETR-Global: The Berkeley-Trent-Global model is another geographically explicit multimedia fate and transport model used to simulate the global distribution of persistent organic pollutants, including the degradation products of fluoropolymers. google.comosti.gov

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the properties of chemicals, including their biodegradability, based on their molecular structure. nih.gov These models are valuable for screening large numbers of chemicals for their potential environmental persistence without the need for extensive laboratory testing. nih.gov For polymers, machine learning-based QSAR models are being developed to predict biodegradation by correlating structural features with experimental degradation data. digitellinc.comacs.org

Computational Chemistry: Quantum chemistry methods are employed to investigate the reactivity of polymer molecules at a fundamental level. mdpi.com These calculations can provide insights into:

Reaction Mechanisms: Predicting the most likely pathways for degradation reactions, such as hydrolysis or radical-induced chain scission.

Kinetic Parameters: Estimating the reaction rates for various degradation processes, which can then be used as inputs for larger-scale fate models.

Multiscale Modeling: This approach integrates models from different scales, from the molecular to the macroscopic, to provide a more comprehensive understanding of polymer degradation. mdpi.comnih.govresearchgate.net For instance, molecular-level simulations of polymer chain scission can inform mesoscale models of how the material's properties change, which in turn can be used in macroscopic models of environmental fate. nih.gov

The following interactive table provides an overview of the theoretical modeling approaches used in the environmental assessment of fluoroacrylate polymers.

Interactive Data Table: Theoretical Modeling of Fluoroacrylate Polymer Environmental Fate

Modeling ApproachSpecific Model/TechniqueApplication in Environmental AssessmentKey References
Multimedia Fate Modeling SimpleBoxPredicts the environmental distribution and concentrations of polymer degradation products (e.g., PFCAs). oup.com, rivm.nl
BETR-GlobalSimulates the global transport and fate of persistent degradation products. google.com, osti.gov
Predictive Biodegradation Modeling Quantitative Structure-Activity Relationship (QSAR)Estimates the biodegradability of polymers based on their chemical structure. digitellinc.com, nih.gov
Machine Learning ModelsDevelops predictive models for polymer biodegradation using large datasets. digitellinc.comacs.org
Reactivity and Mechanistic Modeling Computational Chemistry (Quantum Mechanics)Investigates reaction pathways and kinetics of polymer degradation at the molecular level. , mdpi.com
Integrated Modeling Multiscale ModelingLinks molecular-level degradation events to macroscopic environmental fate. mdpi.com, researchgate.net, nih.gov

Q & A

Basic: How is Ethyl 2-Fluoroacrylate structurally characterized, and what spectroscopic methods are recommended for verification?

This compound (CAS 760-80-5, C₅H₇FO₂) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) . For NMR, the fluorine atom at the β-position induces splitting patterns in the proton spectra (e.g., vinyl protons at δ 4.3–5.5 ppm with coupling constants JH-F ≈ 15–20 Hz). Fluorine-19 NMR can confirm the fluorine environment (δ ~ -120 to -140 ppm). GC-MS with electron ionization (EI) provides molecular ion peaks (m/z ≈ 118) and fragmentation patterns (e.g., loss of ethoxy group, m/z 73) .

Basic: What synthetic routes are available for this compound, and how are yields optimized?

The compound is synthesized via esterification of 2-fluoroacrylic acid with ethanol under acid catalysis or through Michael addition-elimination reactions . A patented method involves reacting ethyl fluoroacetoacetate (CAS 1522-41-4) with phosphorus oxychloride to eliminate CO₂, achieving yields >80% under anhydrous conditions . Optimization includes controlling reaction temperature (<60°C) to prevent polymerization and using inhibitors like hydroquinone .

Advanced: How can researchers design experiments to assess the environmental fate of this compound in aqueous systems?

A validated approach involves numerical fate-and-transport modeling to simulate biodegradation, volatilization, and sorption. For example, a study modeled Mthis compound discharge into the Wabash River, Indiana, using first-order kinetics for biodegradation (kbio ≈ 0.05 day⁻¹) and Henry’s Law constants (H ≈ 1.2 × 10⁻³ atm·m³/mol) for volatilization. Researchers should incorporate site-specific parameters (pH, organic carbon content) and validate with high-performance liquid chromatography (HPLC) to quantify residuals .

Advanced: What experimental strategies mitigate polymerization during this compound storage and handling?

Polymerization is suppressed using radical inhibitors (e.g., 1% BHT) and storage at sub-ambient temperatures (-20°C). For kinetic studies, differential scanning calorimetry (DSC) monitors exothermic polymerization onset (Tonset ≈ 50°C). Researchers should avoid prolonged exposure to light and use inert atmospheres (N₂/Ar) during synthesis .

Advanced: How should contradictory data on this compound’s reactivity in radical copolymerization be resolved?

Contradictions in reactivity ratios (e.g., r1 for ethylene vs. r2 for fluorinated monomers) require statistical error analysis (95% confidence intervals) and validation via controlled radical polymerization (RAFT/ATRP) . For example, discrepancies in Mayo-Lewis plots can arise from competing side reactions (e.g., chain transfer). Researchers should cross-validate using <sup>19</sup>F NMR to track monomer incorporation .

Basic: What are the critical safety considerations when handling this compound in lab settings?

The compound is a flammable liquid (DOT Class 3) and irritant. Labs must use fume hoods , fire-resistant storage, and personal protective equipment (nitrile gloves, goggles). Spills should be neutralized with inert absorbents (vermiculite) and disposed via hazardous waste protocols. Safety data align with CAS 760-80-5 regulations .

Advanced: How can researchers employ computational chemistry to predict this compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 6.2 eV) and electrostatic potential maps to identify electrophilic sites (β-carbon). Solvent effects (e.g., dielectric constant of ethyl acetate) are modeled using polarizable continuum models (PCM) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Trace monomers (e.g., residual 2-fluoroacrylic acid) are quantified via reverse-phase HPLC with UV detection (λ = 210 nm). Column choice (C18 vs. phenylhexyl) impacts resolution; mobile phases (acetonitrile/0.1% TFA) enhance peak symmetry. Calibration curves (R² > 0.99) and spike-recovery tests (95–105%) ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.